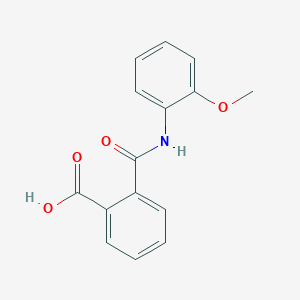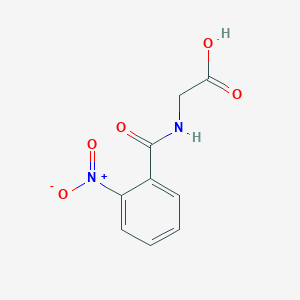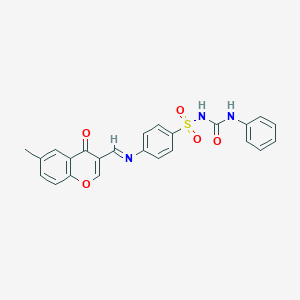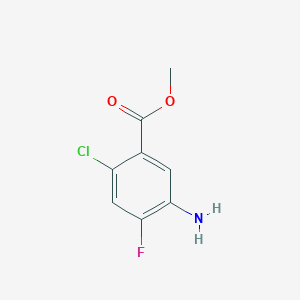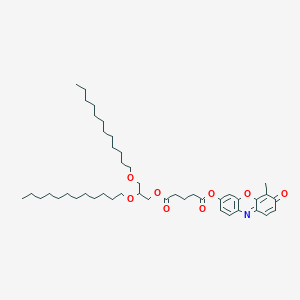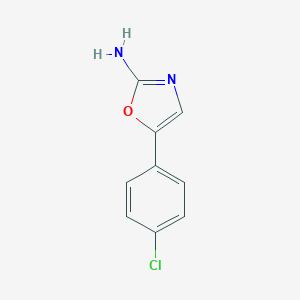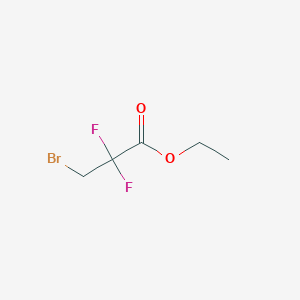![molecular formula C17H34O2Sn B180441 [2-(Methoxycarbonyl)-2-propenyl]tributylstannane CAS No. 132841-83-9](/img/structure/B180441.png)
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane is an organotin compound with the molecular formula C17H34O2Sn and a molecular weight of 389.16 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and a 2-(methoxycarbonyl)-2-propenyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
The synthesis of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane typically involves the reaction of tributylstannyl lithium with methyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity and ensure high yields .
Chemical Reactions Analysis
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Coupling Reactions: It is often used in coupling reactions, such as the Stille coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Methoxycarbonyl)-2-propenyl]tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Organotin compounds, including this compound, are studied for their potential use in pharmaceuticals due to their biological activity.
Material Science: This compound is used in the preparation of tin-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Methoxycarbonyl)-2-propenyl]tributylstannane involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tin atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to [2-(Methoxycarbonyl)-2-propenyl]tributylstannane include other organotin compounds such as:
Tributyltin chloride: Used in similar organic synthesis applications but with different reactivity due to the presence of a chloride group.
Tributyltin hydride: Commonly used in radical reactions and reductions.
Triphenyltin compounds: These have different steric and electronic properties due to the phenyl groups, leading to different reactivity and applications.
This compound is unique due to its specific functional groups, which provide distinct reactivity and applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl 2-(tributylstannylmethyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLFNUSZGCRANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
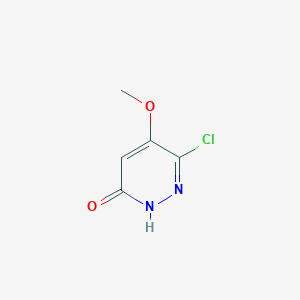
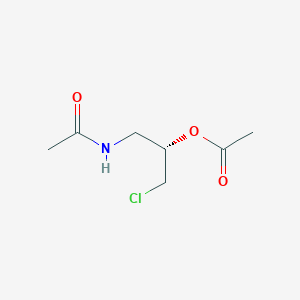

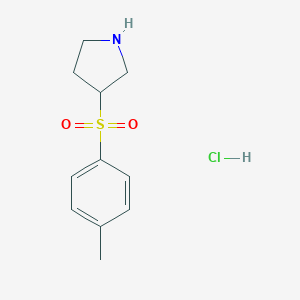
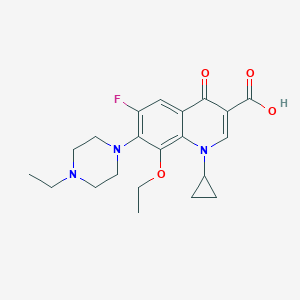
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)
